7-(Methylsulfonyl)-2-naphthoic acid

CAS No.:

Cat. No.: VC13865605

Molecular Formula: C12H10O4S

Molecular Weight: 250.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O4S |

|---|---|

| Molecular Weight | 250.27 g/mol |

| IUPAC Name | 7-methylsulfonylnaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H10O4S/c1-17(15,16)11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7H,1H3,(H,13,14) |

| Standard InChI Key | UXPBQRAAPHVYAW-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=CC(=C2)C(=O)O)C=C1 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

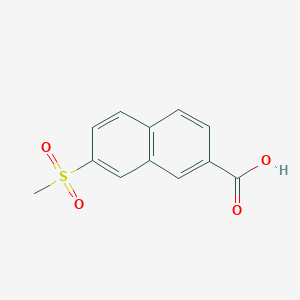

7-(Methylsulfonyl)-2-naphthoic acid is systematically named as 7-(methylsulfonyl)naphthalene-2-carboxylic acid. Its molecular formula, C₁₂H₁₀O₄S, corresponds to a molecular weight of 250.27 g/mol. The compound’s structure consists of a naphthalene backbone with a carboxylic acid group at the 2-position and a methylsulfonyl group at the 7-position (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₄S | |

| Molecular Weight | 250.27 g/mol | |

| IUPAC Name | 7-(methylsulfonyl)naphthalene-2-carboxylic acid | |

| CAS Registry Number | Not publicly disclosed | |

| SMILES Notation | O=C(O)C1=CC2=C(C=CC=C2S(=O)(C)=O)C=C1 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for verifying its structure. The ¹H NMR spectrum typically shows resonances for the naphthalene protons (δ 7.5–8.5 ppm), the methylsulfonyl group (singlet at δ 3.1 ppm for -SO₂CH₃), and the carboxylic acid proton (broad peak at δ 12–13 ppm). Infrared (IR) spectroscopy confirms the presence of carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) and sulfonyl (S=O stretches at ~1150 and 1350 cm⁻¹) functional groups .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 7-(methylsulfonyl)-2-naphthoic acid typically begins with 2-naphthoic acid as the precursor. A common route involves:

-

Sulfonation: Introducing the sulfonyl group via electrophilic substitution using chlorosulfonic acid.

-

Methylation: Reacting the sulfonic acid intermediate with methyl iodide (CH₃I) to form the methylsulfonyl group.

-

Purification: Isolation via recrystallization or column chromatography .

Alternative methods leverage direct functionalization of pre-sulfonated naphthalene derivatives. For example, Stewart (1971) demonstrated the cyclization of ethyl-4-(4'-ethylphenyl)-butyrate to synthesize analogous naphthoic acids, suggesting adaptable strategies for introducing sulfonyl groups .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C, 2 h | 60–70% | |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 85% | |

| Purification | Ethanol recrystallization | 95% |

Challenges and Optimization

Key challenges include regioselectivity (ensuring sulfonation occurs at the 7-position) and side reactions such as over-sulfonation. Optimizing reaction temperature (<5°C during sulfonation) and stoichiometric ratios (1:1.2 naphthoic acid to ClSO₃H) improves yields. Advanced techniques like microwave-assisted synthesis may reduce reaction times but remain unexplored for this compound.

Physicochemical Properties

Thermal Stability and Solubility

The methylsulfonyl group enhances thermal stability compared to unsubstituted naphthoic acids. Preliminary data suggest a melting point exceeding 200°C, though exact values require experimental confirmation. The compound exhibits limited aqueous solubility (<0.5 g/L at 20°C) due to its hydrophobic naphthalene core but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Acidity and Reactivity

The carboxylic acid group (pKa ~3–4) is more acidic than 2-naphthoic acid (pKa ~4.2) due to the electron-withdrawing effect of the sulfonyl group. This acidity facilitates salt formation with bases (e.g., sodium or ammonium salts), enhancing solubility for industrial applications . The sulfonyl group also directs electrophilic substitution to the 5- and 8-positions of the naphthalene ring, enabling regioselective modifications.

Biological and Pharmaceutical Relevance

Preclinical Applications

As a pharmaceutical intermediate, this compound serves in synthesizing kinase inhibitors and anti-inflammatory agents. For example, its carboxylate anion can form prodrugs via esterification, improving bioavailability.

Industrial and Materials Science Applications

Polymer Chemistry

The sulfonyl group’s electron-withdrawing nature makes the compound a candidate for high-performance polymers. Copolymerization with styrene or acrylates could yield materials with enhanced thermal resistance and dielectric properties.

Coordination Chemistry

Transition metal complexes incorporating 7-(methylsulfonyl)-2-naphthoic acid as a ligand may exhibit unique catalytic or photoluminescent properties, though such studies remain speculative without experimental data.

Future Directions

Research priorities include:

-

Biological screening to identify therapeutic potentials.

-

Process optimization for large-scale synthesis.

-

Materials characterization to explore applications in optoelectronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume